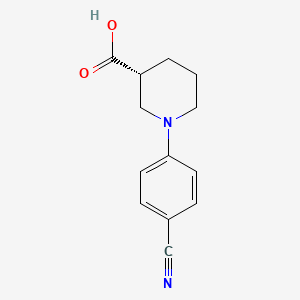

(r)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-1-(4-Cyanophenyl)piperidine-3-carboxylic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a piperidine ring substituted with a cyanophenyl group and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Cyanophenyl)piperidine-3-carboxylic acid typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the piperidine ring is replaced by a cyanophenyl moiety.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of ®-1-(4-Cyanophenyl)piperidine-3-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: ®-1-(4-Cyanophenyl)piperidine-3-carboxylic acid can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde, using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(4-Cyanophenyl)piperidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used to study the interactions of piperidine derivatives with biological targets, such as enzymes and receptors. It can also serve as a probe for investigating metabolic pathways and cellular processes.

Medicine

In medicine, ®-1-(4-Cyanophenyl)piperidine-3-carboxylic acid has potential applications as a lead compound for the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug design and optimization.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility and reactivity make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of ®-1-(4-Cyanophenyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The cyanophenyl group and piperidine ring can engage in various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

1-(4-Cyanophenyl)piperidine-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the piperidine ring.

1-(4-Cyanophenyl)piperidine-2-carboxylic acid: Another positional isomer with the carboxylic acid group at the 2-position.

1-(4-Cyanophenyl)piperidine-3-carboxamide: A related compound where the carboxylic acid group is replaced by a carboxamide group.

Uniqueness

®-1-(4-Cyanophenyl)piperidine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both the cyanophenyl group and the carboxylic acid group at the 3-position of the piperidine ring provides distinct chemical and biological properties compared to its isomers and analogs.

Biological Activity

(R)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and specific case studies highlighting its pharmacological effects.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the piperidine ring followed by the introduction of the cyanophenyl group. The synthetic pathways often utilize commercially available precursors and reagents under controlled conditions to ensure high yields and purity.

In Vitro Activity

Recent studies have demonstrated that derivatives of piperidine-3-carboxylic acids exhibit significant biological activities, including anti-bone resorption properties. For instance, compounds structurally similar to this compound have shown potent inhibition of cathepsin K (Cat K), an enzyme implicated in bone resorption.

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| F-12 | 13.52 | Cat K inhibitor |

| H-9 | 20.46 | Anti-bone resorption |

| MIV-711 | 21.73 | Reference compound |

The compound F-12 exhibited the most potent activity with an IC50 value of 13.52 µM against Cat K, indicating strong potential for treating osteoporosis .

Structure-Activity Relationships

The SAR analysis indicates that modifications on the piperidine ring and the substituents on the phenyl group significantly influence the biological activity. For example, introducing electron-withdrawing groups such as chloro or bromo on the phenyl ring enhances Cat K inhibitory activity compared to electron-donating groups .

Anti-Bone Resorption Activity

In a study involving RAW264.7 cells, it was observed that compound H-9 showed anti-bone resorption activity comparable to MIV-711. The reduction in CTX-I release, a marker for bone resorption, confirmed its efficacy:

- CTX-I Release :

- H-9: 20.46 ± 3.67 nM

- MIV-711: 21.73 ± 3.18 nM

These results suggest that this compound and its derivatives could serve as effective anti-resorptive agents .

Enzymatic Assays

Enzymatic assays have further validated the inhibitory effects of these compounds on Cat K activity. The dose-dependent response observed in western blotting analyses confirmed that higher concentrations of H-9 led to decreased levels of Cat K in treated cells .

Properties

Molecular Formula |

C13H14N2O2 |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

(3R)-1-(4-cyanophenyl)piperidine-3-carboxylic acid |

InChI |

InChI=1S/C13H14N2O2/c14-8-10-3-5-12(6-4-10)15-7-1-2-11(9-15)13(16)17/h3-6,11H,1-2,7,9H2,(H,16,17)/t11-/m1/s1 |

InChI Key |

SFCZUCPTDYRUIK-LLVKDONJSA-N |

Isomeric SMILES |

C1C[C@H](CN(C1)C2=CC=C(C=C2)C#N)C(=O)O |

Canonical SMILES |

C1CC(CN(C1)C2=CC=C(C=C2)C#N)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.